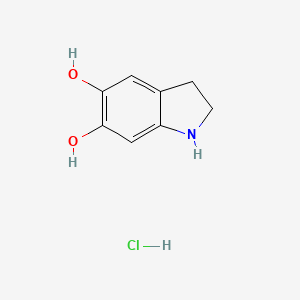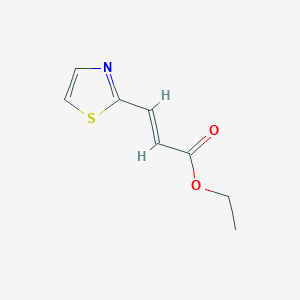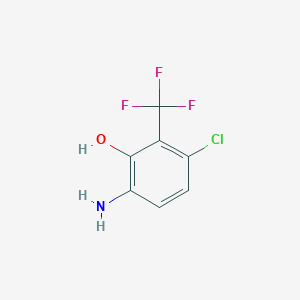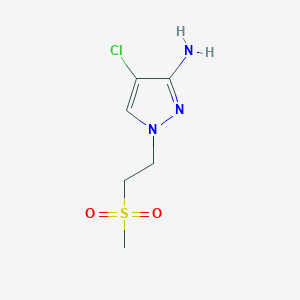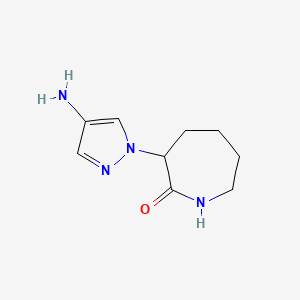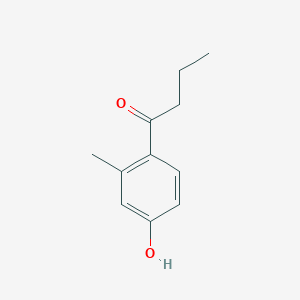![molecular formula C8H16N4O B13067989 N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-1,5-diazabicyclo[322]nonane-6-carboximidamide is a chemical compound with the molecular formula C₈H₁₆N₄O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide typically involves the reaction of 1,5-diazabicyclo[3.2.2]nonane with hydroxylamine under specific conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazabicyclo nonane derivatives.
Applications De Recherche Scientifique
N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action may include inhibition of key metabolic processes or disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar bicyclic compound with a different ring structure, known for its use as a ligand in coordination chemistry.
1,5-Diazabicyclo[4.3.0]nonane: Another bicyclic compound with a larger ring system, used in organic synthesis and as a catalyst.
Uniqueness
N’-Hydroxy-1,5-diazabicyclo[322]nonane-6-carboximidamide is unique due to its specific ring structure and the presence of the hydroxy and carboximidamide functional groups
Propriétés
Formule moléculaire |
C8H16N4O |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
N'-hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide |
InChI |
InChI=1S/C8H16N4O/c9-8(10-13)7-6-11-2-1-3-12(7)5-4-11/h7,13H,1-6H2,(H2,9,10) |
Clé InChI |
NSUDMMFSAIOKDQ-UHFFFAOYSA-N |
SMILES isomérique |
C1CN2CCN(C1)C(C2)/C(=N/O)/N |
SMILES canonique |
C1CN2CCN(C1)C(C2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







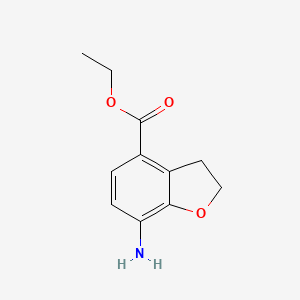
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)

